molecular formula C16H16BrNO2 B11486124 Ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)- CAS No. 112086-80-3

Ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)-

Cat. No.: B11486124
CAS No.: 112086-80-3
M. Wt: 334.21 g/mol
InChI Key: JNIRSUCRIFCGQM-UHFFFAOYSA-N
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Description

Ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)- is a complex organic compound that features a pyrrole ring substituted with acetyl, bromophenyl, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)- typically involves multi-step organic reactions. One common method involves the reaction of 4-bromoacetophenone with acetylacetone and an appropriate amine in the presence of a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO). The reaction is carried out under reflux conditions in an aqueous medium, yielding the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like methoxy or tert-butyl groups.

Scientific Research Applications

Ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)- has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of materials with unique properties, such as liquid crystals or conductive polymers.

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)- involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the biological context and the nature of the target. For example, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    4’-Bromoacetophenone: A simpler compound with a bromophenyl group and an acetyl group.

    2,4-Dihydroxyacetophenone: Features hydroxyl groups instead of bromine and methyl groups.

Uniqueness

Ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)- is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

IUPAC Name

1-[4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-9-15(11(3)19)16(12(4)20)10(2)18(9)14-7-5-13(17)6-8-14/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIRSUCRIFCGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1C2=CC=C(C=C2)Br)C)C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70149859
Record name Ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70149859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112086-80-3
Record name Ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112086803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70149859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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